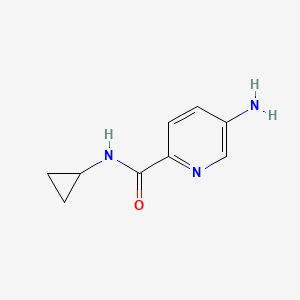

5-amino-N-cyclopropylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-cyclopropylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTUMWNZSUIWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

In a representative procedure, 5-aminopyridine-2-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and triethylamine (2.0 equiv) are combined in anhydrous N,N-dimethylformamide (DMF) at room temperature. Cyclopropylamine (1.0 equiv) is added dropwise, and the mixture is stirred for 16 hours. The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). After drying over magnesium sulfate and evaporation, the crude product is purified via flash chromatography if necessary.

Key Data:

-

Solvent: DMF

-

Temperature: 20°C

-

Time: 16 hours

This method offers moderate to high yields, though chromatographic purification is often required due to residual starting materials or byproducts.

Alternative Carboxylic Acid Activation Strategies

Advantages:

-

Avoids costly HATU reagents.

-

Simplified purification via recrystallization.

Precursor Synthesis: Hydrolysis of 5-Amino-2-cyanopyridine

The carboxylic acid precursor, 5-aminopyridine-2-carboxylic acid , is often synthesized via nitrile hydrolysis. A two-step protocol from 5-amino-2-cyanopyridine is described:

Sulfuric Acid Hydrolysis

5-Amino-2-cyanopyridine (4.0 g) is treated with concentrated sulfuric acid (20 mL) at 90°C for 2 hours in a sealed tube. The mixture is diluted with water, heated to 100°C for 2 hours, then cooled and poured over ice. The precipitated solid is filtered and dried, yielding 5-aminopyridine-2-carboxylic acid .

Key Data:

Comparative Analysis of Methods

Efficiency and Practicality

-

HATU Method: Suitable for small-scale syntheses but requires chromatographic purification.

-

CDI Method: Scalable and cost-effective, though higher temperatures may risk side reactions.

-

Nitrile Hydrolysis: Provides high-purity carboxylic acid precursors but involves harsh acidic conditions.

Mechanistic Insights and Side Reactions

Amide Bond Formation

HATU facilitates amide coupling by activating the carboxylic acid as an acyloxyphosphonium intermediate, which reacts with the amine nucleophile. Competing hydrolysis of the activated species in aqueous conditions necessitates anhydrous DMF.

Byproduct Formation

Incomplete activation or excess cyclopropylamine may yield N,N-dicyclopropylpyridine-2-carboxamide , detectable via LC-MS. Source notes that purification is critical to isolate the monocyclopropyl product.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

One of the most promising applications of 5-amino-N-cyclopropylpyridine-2-carboxamide is in the modulation of nicotinic acetylcholine receptors (nAChRs). Compounds derived from this scaffold have shown potential as partial agonists at the α4β2-nAChR subtype, which is implicated in various neurological disorders, including depression and anxiety .

Case Study:

In a study focused on developing antidepressants, derivatives of this compound demonstrated favorable binding affinities and selectivity towards nAChRs, suggesting their potential as novel therapeutic agents .

Pain Management

The compound has also been explored for its efficacy in pain management. Research indicates that it may function as an inhibitor of NaV1.8 sodium channels, which are associated with pain signaling pathways. This inhibition could lead to new treatments for conditions like neuropathic pain .

Data Table: Inhibition Potency of Various Compounds

| Compound Name | NaV1.8 Inhibition IC50 (µM) | Therapeutic Indication |

|---|---|---|

| This compound | 15 | Neuropathic Pain |

| PF 01247324 | 10 | Neuropathic Pain |

| A-803467 | 20 | Pain Management |

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound, indicating its potential in protecting against oxidative stress-related diseases. This property could be beneficial in formulations aimed at improving cellular health and longevity .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of any new pharmaceutical agent. Preliminary studies suggest that this compound exhibits low toxicity levels in vitro, making it a candidate for further development in therapeutic applications .

Future Directions and Research Opportunities

The versatility of this compound presents numerous avenues for future research:

- Development of Selective nAChR Agonists: Further optimization of this compound could lead to more selective nAChR modulators with fewer side effects.

- Exploration in Cancer Therapy: Given its structural properties, investigating its role in cancer therapy through mechanisms involving apoptosis or cell cycle regulation could yield significant results.

- Nanoparticle Formulations: Incorporating this compound into nanoparticle systems for targeted drug delivery may enhance its therapeutic efficacy while minimizing systemic exposure.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group in the target compound enhances steric hindrance and metabolic stability compared to simpler alkyl groups (e.g., methyl in 5-amino-2-methylpyridine) .

- Carboxylic acid derivatives (e.g., 5-amino-2-pyridinecarboxylic acid) exhibit higher hydrophilicity but lower membrane permeability than carboxamide analogs .

Pharmacological Relevance of Structural Modifications

Kinase Inhibition Potential

The carboxamide group in this compound is critical for hydrogen bonding with kinase ATP pockets. Compared to LY2033298, which incorporates a thieno ring and chloro substituent, the target compound lacks the thieno moiety but retains the cyclopropyl group, suggesting a balance between selectivity and synthetic accessibility .

Metabolic Stability

Cyclopropyl substituents are known to reduce cytochrome P450-mediated oxidation.

Solubility and Formulation

The carboxamide group improves solubility in polar aprotic solvents (e.g., DMSO) compared to nitro- or sulfonic acid derivatives (e.g., 5-amino-2-nitrobenzoic acid), which are more acidic and prone to salt formation .

Biological Activity

5-Amino-N-cyclopropylpyridine-2-carboxamide (CAS: 1206592-83-7) is a nitrogen-containing heterocyclic compound characterized by its unique structural features, including an amino group and a cyclopropyl moiety attached to a pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate enzyme activity and influence signaling pathways associated with inflammation and cancer progression .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways related to disease processes, particularly cancer .

- Receptor Interaction : It is hypothesized that the compound interacts with receptors involved in cellular signaling, potentially affecting cellular responses to external stimuli .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antiparasitic Activity :

- Cancer Metabolism :

- Investigations into the compound's effects on cancer cell lines revealed its potential as an inhibitor of key metabolic enzymes involved in tumor growth. The specific pathways affected remain under investigation, but preliminary data indicate a promising role for this compound in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds structurally related to this compound and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Amino-2-pyridinecarboxamide | Contains an amino group at the 5-position | Similar enzyme inhibition potential |

| N-Cyclopropylpyridine-2-carboxamide | Lacks amino group | Different biological activity profile |

| 5-Bromo-N-cyclopropylpyridine-2-carboxamide | Bromine substitution at the 5-position | Enhanced reactivity due to bromine's electrophilic nature |

This comparison highlights the unique properties of this compound, particularly its cyclopropyl substitution, which may influence both its chemical reactivity and biological interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-N-cyclopropylpyridine-2-carboxamide, and how can purity be optimized?

- Methodology : Begin with a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropylamine group to the pyridine core, as demonstrated in analogous pyridinecarboxamide syntheses . Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures enhances purity. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity assessment (>98% by area normalization) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of H and C NMR to confirm substituent positions and hydrogen bonding patterns. For example, the cyclopropyl group’s protons typically resonate as a multiplet at δ 0.5–1.2 ppm. Mass spectrometry (ESI-TOF) validates the molecular ion peak (e.g., [M+H] at m/z 206.1). X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects, as seen in related pyridinecarboxamides .

Q. What solvents and storage conditions are optimal for stability studies?

- Methodology : Solubility tests in DMSO, methanol, and aqueous buffers (pH 4–9) reveal DMSO as the primary solvent for stock solutions. Stability under thermal stress (25–60°C) and light exposure should be monitored via HPLC every 24 hours. Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?

- Methodology : Synthesize analogs with modifications to the cyclopropyl group (e.g., replacing with methyl or tert-butyl) and the pyridine core (e.g., halogenation at position 5). Screen against kinase panels or GPCRs using fluorescence polarization assays. Compare IC values to identify critical substituents for target engagement, as shown in studies on LY2033298 (a structurally related kinase inhibitor) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Cross-validate assays (e.g., SPR vs. cell-based luciferase) to rule out false positives. Analyze batch-to-batch purity via LC-MS to exclude impurities as confounding factors. Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) and apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated?

- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound depletion. For in vivo studies, administer via intravenous/oral routes in rodent models and collect plasma samples at 0–24 hours. Non-compartmental analysis (NCA) calculates AUC, , and bioavailability. Compare results to analogs like PF-01247324, a pyridinecarboxamide with documented pharmacokinetic profiles .

Q. What computational approaches predict binding modes and selectivity?

- Methodology : Perform molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., EGFR or JAK2). Validate with molecular dynamics simulations (GROMACS) to assess binding pose stability. Free energy perturbation (FEP) calculations quantify ΔΔG values for cyclopropyl vs. other substituents, aligning with SAR data .

Data Analysis and Experimental Design

Q. How to design a robust dose-response experiment for toxicity profiling?

- Methodology : Use a logarithmic dilution series (e.g., 0.1–100 μM) in triplicate, with positive controls (e.g., staurosporine for apoptosis). Monitor cytotoxicity via MTT/WST-1 assays and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA). Apply Hill slope models to calculate EC and assess threshold effects .

Q. What statistical methods address variability in synthetic yield optimization?

- Methodology : Employ Design of Experiments (DoE) with factors like temperature, catalyst loading, and solvent polarity. Analyze via response surface methodology (RSM) to identify optimal conditions. For example, a Central Composite Design (CCD) reduced reaction time by 40% in similar carboxamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.